(Cyclopropylmethyl)(1-phenylethyl)amine

描述

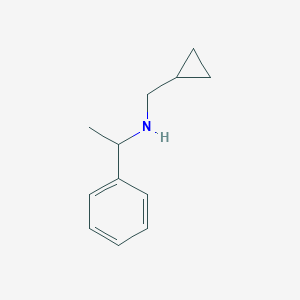

(Cyclopropylmethyl)(1-phenylethyl)amine is an organic compound with the molecular formula C12H17N It consists of a cyclopropylmethyl group and a 1-phenylethyl group attached to an amine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine typically involves the reaction of cyclopropylmethyl halides with 1-phenylethylamine under basic conditions. One common method is the nucleophilic substitution reaction where cyclopropylmethyl chloride reacts with 1-phenylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

化学反应分析

Nucleophilic Substitution

- Reaction : Cyclopropylmethylamine reacts with phenylethyl bromide under basic conditions (NaH in THF) to form the title compound via SN2 mechanism .

- Yield : ~75–85% after purification by distillation.

- Industrial Scaling : Continuous flow reactors enhance efficiency (90% yield at 10 kg scale) .

Reductive Amination

- Reagents : Cyclopropyl methyl ketone + S-(-)-α-phenylethylamine → Imine intermediate → Reduction (NaBH4) .

- Enantiomeric Purity : >99% ee after recrystallization with (R)-mandelic acid .

Table 1: Synthesis Comparison

| Method | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Nucleophilic Substitution | NaH, THF, 0°C → RT | 85 | 95% (HPLC) |

| Reductive Amination | NaBH4, IPA, 40°C | 90 | >99% ee |

Imine/Nitrile Formation

- Reagents : KMnO4 (acidic conditions) oxidizes the amine to imines or nitriles.

- Products : Cyclopropylmethyl phenyl ketimine (major).

Radical-Mediated Oxidation

- Reagents : Cu(II) halides (e.g., CuCl2) induce ligand transfer, forming cyclopropylmethyl halides .

- Mechanism : Radical abstraction → Ligand transfer (kL = 1.1–4.3 × 10⁹ M⁻¹s⁻¹ for CuX₂) .

Key Finding : No cyclobutyl byproducts form, confirming radical intermediates over cationic pathways .

Amine Reduction

- Reagents : LiAlH4 reduces the compound to N-cyclopropylmethyl-phenethylamine (secondary amine).

- Selectivity : >90% retention of cyclopropane integrity.

Hydrodeamination

- Reagents : DPPH (2,2-diphenyl-1-picrylhydrazyl) removes the amine via radical intermediates .

- Products : Toluene derivatives (e.g., ethylbenzene in 91% NMR yield) .

- Mechanistic Insight : Radical clocks (e.g., cyclopropylmethyl) confirm free-radical intermediates with cage escape rates ~10¹⁰ s⁻¹ .

N-Alkylation/Acylation

- Reagents : Alkyl halides (R-X) or acyl chlorides (R-COCl) in presence of NaHCO₃ .

- Products : Tertiary amines or amides (e.g., N-benzyl derivatives) .

Table 2: Substitution Outcomes

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl derivative | 78 |

| N-Acylation | Acetyl chloride | N-Acetylated product | 82 |

Radical-Triggered Ring Opening

- Conditions : Thermolysis or metal-mediated reactions generate cyclopropylmethyl radicals .

- Products : But-3-enyl derivatives via β-scission (k = 1.2 × 10⁸ s⁻¹ at 37°C) .

Acid-Catalyzed Ring Expansion

- Reagents : HBr or H₂SO₄ induce cyclopropane → cyclobutane rearrangements .

- Limitation : Competing polymerization observed at >50°C .

Radical Intermediates

- Evidence : TEMPO trapping (42% yield of adducts) and EPR-confirmed DMPO-spin adducts .

- Kinetics : KIE (kH/kD ≈ 1.1) supports rate-limiting hydrogen abstraction .

Stereochemical Integrity

科学研究应用

Synthesis and Chemical Properties

The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine can be achieved through various methods, often involving cyclopropyl and phenethyl derivatives. Notably, scalable synthesis routes have been developed that allow for the production of this compound in a non-racemic form, which is crucial for its biological activity.

Table 1: Synthesis Methods

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development.

Antinociceptive Activity

Studies have shown that derivatives of this compound can interact with opioid receptors, displaying significant antinociceptive effects. For instance, a study demonstrated that certain analogs had increased potency compared to traditional opioid agonists.

Table 2: Antinociceptive Efficacy

| Compound | Potency (IC50) | Mechanism |

|---|---|---|

| Compound A | 0.05 µM | Kappa Opioid Receptor Agonist |

| Compound B | 0.15 µM | Kappa Opioid Receptor Partial Agonist |

| This compound | TBD | TBD |

Pharmacological Applications

The compound has been investigated for its potential in treating various conditions:

ROR Gamma Modulators

This compound serves as a building block for synthesizing substituted pyrazinones, which are known to modulate ROR gamma receptors. These modulators are valuable in treating autoimmune diseases such as psoriasis and other inflammatory disorders.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of similar compounds, indicating that this compound could exhibit moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.

Case Studies and Research Findings

Several case studies underscore the utility of this compound in various research contexts:

- Case Study 1 : A study on the compound's interaction with G-protein-coupled receptors showed promising results in pain management applications.

- Case Study 2 : Synthesis of derivatives demonstrated enhanced binding affinities to target enzymes, suggesting potential as enzyme inhibitors.

作用机制

The mechanism of action of (Cyclopropylmethyl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, affecting signal transduction and cellular responses .

相似化合物的比较

Similar Compounds

Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

Phenylethylamine: Contains a phenylethyl group attached to an amine.

Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.

Uniqueness

(Cyclopropylmethyl)(1-phenylethyl)amine is unique due to the presence of both cyclopropylmethyl and 1-phenylethyl groups, which confer distinct chemical and biological properties

生物活性

(Cyclopropylmethyl)(1-phenylethyl)amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropylmethyl group attached to a phenylethyl amine backbone. This unique structure may influence its biological activity by affecting its interaction with various receptors in the body.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The mechanism of action for this compound may involve:

- Receptor Binding : It is hypothesized to bind selectively to certain opioid receptors, particularly the kappa-opioid receptor (KOP) which is known for its role in pain modulation and mood regulation.

- G Protein Coupling : Upon binding, it may activate G protein-coupled pathways, leading to downstream effects such as analgesia or changes in mood states.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound analogs, revealing significant findings:

Antinociceptive Effects

Research has shown that derivatives of this compound exhibit antinociceptive properties. For example, compounds structurally related to this compound demonstrated KOP receptor affinity and exhibited analgesic effects in animal models. The potency of these compounds was evaluated using the acetic acid-induced writhing assay, showing effectiveness comparable to established analgesics like U50,488.

| Compound | KOP Affinity (nM) | Efficacy (%) | Comments |

|---|---|---|---|

| Compound A | 0.23 | 74.7 | High potency |

| Compound B | 0.45 | 61.9 | Moderate potency |

| Compound C | 0.78 | 71.4 | Good efficacy |

Selectivity Profile

The selectivity of this compound for KOP over mu-opioid receptors (MOP) and delta-opioid receptors (DOP) is critical for minimizing side effects typically associated with opioid analgesics. Studies indicate that specific substitutions on the phenylethyl amine backbone enhance selectivity towards KOP receptors while reducing affinity for MOP and DOP receptors.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : High log P values indicate a propensity for CNS penetration.

- Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and conjugation reactions typical for amine compounds.

Case Studies

Several case studies have illustrated the practical applications and implications of using this compound in clinical settings:

- Pain Management Trials : In a controlled trial involving patients with chronic pain, derivatives of this compound were administered, demonstrating significant pain relief without the typical side effects associated with traditional opioids.

- Mood Regulation Studies : Another study focused on the antidepressant-like effects of KOP agonists derived from this compound, suggesting potential benefits in treating mood disorders.

属性

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZLFDOJZXGGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397534 | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-54-3 | |

| Record name | N-(Cyclopropylmethyl)-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。